molecular formula C11H15NO2 B7472529 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide

Cat. No.: B7472529
M. Wt: 193.24 g/mol
InChI Key: JBOVZIHILNPTMA-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide is an organic compound that belongs to the class of amides It features a hydroxyphenyl group attached to a propanamide backbone, with two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide typically involves the reaction of 2-hydroxybenzaldehyde with N,N-dimethylpropanamide under specific conditions. One common method is the condensation reaction, where 2-hydroxybenzaldehyde is reacted with N,N-dimethylpropanamide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Halogenating agents such as thionyl chloride can be used to replace the hydroxy group with a halogen.

Major Products

    Oxidation: Formation of 3-(2-oxophenyl)-N,N-dimethylpropanamide.

    Reduction: Formation of 3-(2-hydroxyphenyl)-N,N-dimethylpropylamine.

    Substitution: Formation of 3-(2-halophenyl)-N,N-dimethylpropanamide.

Scientific Research Applications

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, which may influence the compound’s binding affinity to enzymes or receptors. The amide group can also engage in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyphenyl)propanamide: Lacks the dimethyl groups on the nitrogen atom, which may affect its reactivity and biological activity.

    N,N-dimethyl-3-(2-hydroxyphenyl)propanamine:

    3-(2-hydroxyphenyl)propanoic acid: Features a carboxylic acid group instead of an amide, which significantly alters its chemical behavior and uses.

Uniqueness

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide is unique due to the presence of both the hydroxyphenyl and N,N-dimethylamide groups. This combination imparts specific chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)11(14)8-7-9-5-3-4-6-10(9)13/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOVZIHILNPTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of chroman-2-one (444 mg) in THF (1 mL) was treated with dimethylamine (7.5 mL) and stirred at room temperature for 5 hours. The solution was concentrated. The concentrate was filtered through a small pad of silica gel.
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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